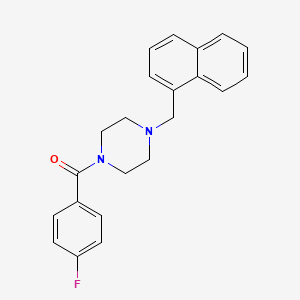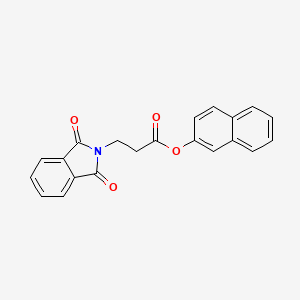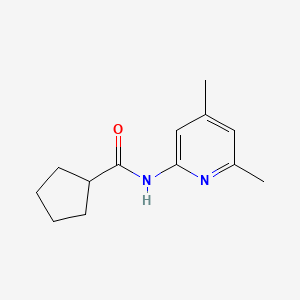
N-(2-ethylphenyl)-N-(methylsulfonyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylphenyl)-N-(methylsulfonyl)glycine, also known as Tolfenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. It is used to treat pain and inflammation associated with various conditions, including arthritis, menstrual cramps, and migraines. In recent years, Tolfenamic acid has gained attention for its potential use in scientific research due to its unique chemical properties.
Mecanismo De Acción
N-(2-ethylphenyl)-N-(methylsulfonyl)glycine acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are a type of lipid molecule that are involved in the inflammatory response. By inhibiting the activity of COX enzymes, N-(2-ethylphenyl)-N-(methylsulfonyl)glycine acid reduces the production of prostaglandins, which helps to reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-N-(methylsulfonyl)glycine acid has a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, it has been shown to have anti-oxidant and anti-apoptotic effects. It also has the ability to modulate the immune response, which can be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-ethylphenyl)-N-(methylsulfonyl)glycine acid in lab experiments is its ability to inhibit COX enzymes, which makes it a useful tool in the study of inflammation and pain. It also has a relatively low toxicity profile, which makes it a safe choice for use in cell culture and animal studies. However, it is important to note that N-(2-ethylphenyl)-N-(methylsulfonyl)glycine acid can have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of results.
Direcciones Futuras
There are a number of future directions for research on N-(2-ethylphenyl)-N-(methylsulfonyl)glycine acid. One area of interest is in the development of new cancer treatments based on its anti-cancer properties. Another area of research is in the study of its effects on the immune system, which could have implications for the treatment of autoimmune diseases. Additionally, there is interest in exploring the use of N-(2-ethylphenyl)-N-(methylsulfonyl)glycine acid in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
N-(2-ethylphenyl)-N-(methylsulfonyl)glycine acid can be synthesized using a variety of methods, including the reaction of 2-ethylphenol with methylsulfonyl chloride to form 2-ethylphenyl methyl sulfone. This compound is then reacted with glycine to form N-(2-ethylphenyl)-N-(methylsulfonyl)glycine acid. Other methods include the reaction of 2-ethylphenol with chloroacetic acid and the reaction of 2-ethylphenol with glycine and sulfuric acid.
Aplicaciones Científicas De Investigación
N-(2-ethylphenyl)-N-(methylsulfonyl)glycine acid has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-(2-ethylphenyl)-N-(methylsulfonyl)glycine acid has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory and anti-angiogenic effects, which can help to prevent the spread of cancer.
Propiedades
IUPAC Name |
2-(2-ethyl-N-methylsulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-3-9-6-4-5-7-10(9)12(8-11(13)14)17(2,15)16/h4-7H,3,8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLDHWHTIOYGAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-N-(methylsulfonyl)glycine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5810684.png)
![N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B5810688.png)
![N-[4-(1-piperidinylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5810695.png)

![2-[(4-chlorobenzyl)thio]-N-isopropylacetamide](/img/structure/B5810708.png)
![5-(3-nitrophenyl)-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5810715.png)
![N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]benzenesulfonamide](/img/structure/B5810720.png)

![6-oxo-6H-benzo[c]chromene-10-carboxamide](/img/structure/B5810739.png)

![2-[(4-fluorophenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5810759.png)


![1-[3-(benzyloxy)benzyl]-4-methylpiperazine](/img/structure/B5810771.png)